molecular formula C15H10Br2N2O B12565709 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole CAS No. 288401-36-5

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole

Cat. No.: B12565709
CAS No.: 288401-36-5
M. Wt: 394.06 g/mol
InChI Key: DBXFIBDHURQMIK-UHFFFAOYSA-N
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Description

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a phenyl group and a dibromo-hydroxyphenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.

Properties

CAS No.

288401-36-5

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

2,4-dibromo-6-(2-phenylpyrazol-3-yl)phenol

InChI

InChI=1S/C15H10Br2N2O/c16-10-8-12(15(20)13(17)9-10)14-6-7-18-19(14)11-4-2-1-3-5-11/h1-9,20H

InChI Key

DBXFIBDHURQMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxyacetophenone with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The dibromo groups can be reduced to form the corresponding dihydroxy compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3,5-Dibromo-2-oxophenyl)-1-phenylpyrazole.

    Reduction: Formation of 5-(3,5-Dihydroxy-2-hydroxyphenyl)-1-phenylpyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds

Biological Activity

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells and causes cell cycle arrest at the G2/M phase. The mechanism involves the up-regulation of p21 expression, which is crucial for cell cycle regulation .

Case Study: In Vitro Analysis

In vitro studies using human lung cancer cell lines (A549 and H1975) reported half-maximal inhibitory concentration (IC50) values ranging from 39 to 48 μM. The selectivity index (SI) was found to be greater than 10, indicating a high degree of selectivity towards cancer cells compared to normal cells .

Cell LineIC50 (μM)Selectivity Index
A54939>10
H197548>10

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. It has been tested against both bacterial and fungal strains, demonstrating effective inhibition.

Antibacterial Activity

The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (mg/L)
Staphylococcus aureus2
Escherichia coli4
Salmonella gallinarum0.125

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity with percentage inhibition at different concentrations:

Fungal Strain% Inhibition at 0.25 mg/mL% Inhibition at 0.5 mg/mL
Acremonium strictum81.33100
Penicillium expansum60.87100
Aspergillus flavus41.0265.64

The mechanisms by which this compound exerts its biological effects appear to be multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint.
  • Antimicrobial Mechanisms : The exact mechanisms by which it inhibits microbial growth are still under investigation but may involve disruption of cell membrane integrity or interference with metabolic pathways.

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